molecular formula C7H4BrF3S B1392980 2-Bromo-4-trifluoromethylbenzenethiol CAS No. 59594-65-9

2-Bromo-4-trifluoromethylbenzenethiol

Cat. No.: B1392980
CAS No.: 59594-65-9
M. Wt: 257.07 g/mol
InChI Key: GTBJPCSVDHUDFU-UHFFFAOYSA-N
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Description

2-Bromo-4-trifluoromethylbenzenethiol is an organosulfur compound with the molecular formula C7H4BrF3S. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a thiol group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-trifluoromethylbenzenethiol typically involves the introduction of bromine and trifluoromethyl groups onto a benzene ring, followed by the addition of a thiol group. One common method involves the bromination of 4-trifluoromethylbenzenethiol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as carbon disulfide or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and thiolation processes. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-trifluoromethylbenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4-trifluoromethylbenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-trifluoromethylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorobenzenethiol
  • 2-Bromo-4-chlorobenzenethiol
  • 2-Bromo-4-methylbenzenethiol

Uniqueness

2-Bromo-4-trifluoromethylbenzenethiol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .

Biological Activity

Overview

2-Bromo-4-trifluoromethylbenzenethiol (C₇H₄BrF₃S) is an organosulfur compound notable for its unique chemical structure, which includes a bromine atom, a trifluoromethyl group, and a thiol group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The compound is characterized by its ability to undergo several chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles such as amines or alkoxides under suitable conditions.
  • Oxidation Reactions : The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction Reactions : The compound can be reduced to remove the bromine or trifluoromethyl groups.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. This dual functionality makes it a candidate for further research in biochemical applications.

Anticancer Activity

Recent investigations into related compounds have highlighted their ability to inhibit cancer cell growth while sparing non-tumorigenic cells. For example, certain thioether derivatives have shown selective growth inhibition of cancer cells at concentrations as low as 10 µM. This selectivity is critical for developing targeted cancer therapies that minimize damage to healthy tissues . While specific studies on this compound's anticancer effects are sparse, the presence of the thiol group suggests it may similarly interact with key signaling pathways involved in tumor progression.

Case Studies and Research Findings

StudyFindings
Antibacterial Activity Compounds structurally similar to this compound exhibited MIC values ranging from 0.5 to 4 µg/mL against MRSA, indicating strong antibacterial potential .
Anticancer Mechanisms Research on thioether derivatives revealed mechanisms involving inhibition of cancer cell motility and alterations in signaling phosphoproteins .
Biochemical Probes The reactive thiol group allows for covalent modification of proteins, making it useful as a biochemical probe in cellular studies.

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3S/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBJPCSVDHUDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679234
Record name 2-Bromo-4-(trifluoromethyl)benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59594-65-9
Record name 2-Bromo-4-(trifluoromethyl)benzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59594-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(trifluoromethyl)benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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